N,3-dimethyl-N-nitrosoaniline
Description
Contextualizing N,3-dimethyl-N-nitrosoaniline within the Broader Class of Aryl N-Nitrosoamines and Related N-Nitroso Compounds
This compound belongs to the larger family of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. cabidigitallibrary.org More specifically, it is classified as an aryl N-nitrosoamine, indicating the attachment of the nitroso group to an amine that is substituted with at least one aryl (aromatic ring) group.
N-nitroso compounds are a diverse group of chemicals that have been the subject of extensive research for over a century. acs.org They are found in various environmental sources, including food, water, and tobacco smoke, and can also be formed endogenously in the human body. researchgate.netmdpi.com The interest in these compounds stems from the fact that many of them, particularly N-nitrosamines, are potent carcinogens in animal studies and are considered probable human carcinogens. acs.orgnih.govwikipedia.org
The general structure of N-nitrosamines consists of an R₂N-N=O functional group, where R is typically an alkyl or aryl group. wikipedia.org The planarity of the C₂N₂O core has been confirmed through X-ray crystallography. wikipedia.org Aryl N-nitrosoamines, like this compound, are a specific subset where at least one of the R groups is an aromatic ring. This structural feature influences their chemical reactivity and biological activity. For instance, under acidic conditions, aryl nitrosamines can undergo a characteristic rearrangement known as the Fischer-Hepp rearrangement to form p-nitroso aryl amines. wikipedia.orgacs.org
Historical Development of Academic Inquiry on Aryl N-Nitrosoamines: Foundations and Evolution
The scientific investigation of N-nitroso compounds dates back to the 19th century. researchgate.net However, significant interest in their carcinogenic properties emerged in the mid-20th century. In 1956, researchers John Barnes and Peter Magee reported that dimethylnitrosamine induced liver tumors in rats, a landmark discovery that spurred decades of research into the toxicology of this class of compounds. wikipedia.orglgcstandards.com
Early research primarily focused on the occurrence of N-nitroso compounds in food, particularly in products treated with nitrites, such as cured meats. nih.gov This led to worldwide examination of various foodstuffs for the presence of these compounds. nih.gov Over time, the scope of research expanded to include their formation in other environmental matrices and within the human body.
The study of aryl N-nitrosoamines has evolved alongside the broader field of N-nitroso compound research. Initially, much of the focus was on their synthesis and basic chemical reactions. researchgate.net However, with the growing understanding of their potential biological effects, research has increasingly shifted towards their metabolic activation, mechanisms of carcinogenicity, and their role as contaminants. researchgate.netacs.orgacs.org More recent research has also explored the use of N-nitrosamines as synthetic intermediates and as directing groups in transition metal-catalyzed reactions. researchgate.net
Significance of this compound as a Model Compound in Fundamental Chemical Studies
This compound serves as a valuable model compound for several reasons. Its structure, containing both an aromatic ring and a nitrosoamine functional group, allows for the investigation of the interplay between these two components. The methyl groups on the nitrogen and the aromatic ring provide specific probes for spectroscopic analysis and allow for the study of steric and electronic effects on reactivity.
The position of the substituents on the aniline (B41778) ring is crucial. The meta-position of the nitroso group in this compound, relative to the dimethylamino group, influences its electronic properties and reactivity compared to its ortho- and para-isomers. vulcanchem.com For example, the para-isomer, N,N-dimethyl-p-nitrosoaniline, has been more extensively studied and is used in dye synthesis and electrochemical reactions. vulcanchem.comontosight.ai Comparing the properties of these isomers provides insights into structure-activity relationships.
Furthermore, the study of the decomposition of this compound, whether through thermal or photochemical means, can provide fundamental insights into the reaction mechanisms of aryl N-nitrosoamines in general. acs.orgresearchgate.net Understanding these decomposition pathways is critical for developing methods to mitigate the presence of potentially harmful N-nitroso compounds.
Overview of Key Research Areas and Methodological Approaches Relevant to this compound
Research on this compound and related compounds encompasses several key areas:
Synthesis and Characterization: The synthesis of this compound can theoretically be achieved through the nitrosation of N,N-dimethyl-3-toluidine. Characterization is typically performed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. vulcanchem.com
Photochemistry: The photochemical behavior of N-nitroso compounds is an active area of research. acs.org Photolysis of N-nitrosoanilines often involves the cleavage of the N-N bond. researchgate.net Studies on the photolysis of related compounds have shown that the process can be influenced by the solvent and the presence of oxygen. researchgate.net The quantum yields of photodecomposition can also be determined to quantify the efficiency of the photochemical process. acs.orgmit.edu
Thermal Decomposition: The thermal stability and decomposition of N-nitrosoamines are of significant interest. google.comresearchgate.net The decomposition of these compounds can proceed through various pathways, and understanding the kinetics and mechanisms is crucial for predicting their fate in different environments. acs.org
Reactivity and Mechanistic Studies: Research also focuses on the general reactivity of N-nitrosoamines. This includes their reactions with various reagents and under different conditions. acs.org For example, the denitrosation of aryl N-nitrosamines can be achieved using specific reagents under mild conditions. researchgate.net Mechanistic studies often employ computational methods alongside experimental data to elucidate reaction pathways. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1282489-71-7 | C₈H₁₀N₂O | 150.18 |
| N,N-Dimethyl-p-nitrosoaniline | 138-89-6 | C₈H₁₀N₂O | 150.18 |
| N,N-Dimethyl-3-nitroaniline | 619-31-8 | C₈H₁₀N₂O₂ | 166.18 |
Data sourced from PubChem and other chemical databases. nih.govnih.govveeprho.com
Table 2: Spectroscopic Data for N,N-Dimethyl-p-nitrosoaniline (as a reference)
| Spectroscopic Technique | Key Features |
| IR Spectroscopy | Characteristic N=O stretch near 1500 cm⁻¹ |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic and methyl protons |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight |
This data is for the para-isomer and serves as a reference for the type of data obtained for these compounds. vulcanchem.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-8(6-7)10(2)9-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFOVDUKRLCVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169908 | |
| Record name | m-Toluidine, N-methyl-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17485-25-5 | |
| Record name | N,3-Dimethyl-N-nitrosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17485-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluidine, N-methyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017485255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Toluidine, N-methyl-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of N,3 Dimethyl N Nitrosoaniline
Ground State Reactions of the N-Nitroso Functionality
The N-nitroso group (-N-N=O) is the site of several key transformations, including additions, substitutions, and reductions. These reactions are fundamental to the chemical profile of N,3-dimethyl-N-nitrosoaniline.
Nucleophilic Additions and Substitutions at the Nitroso Group
Under acidic conditions, the denitrosation of aromatic N-nitrosoamines, such as this compound, is subject to catalysis by various nucleophiles. The reaction mechanism involves an initial protonation of the nitrosamine (B1359907), followed by a rate-determining nucleophilic attack on the nitrogen atom of the nitroso group. rsc.org This process leads to the cleavage of the N-N bond and the formation of the corresponding secondary amine and a nitrosating agent derived from the nucleophile.
The reactivity of the N-nitrosoamine towards nucleophilic attack is influenced by the electronic properties of the substituents on the aromatic ring. Kinetic studies on a range of meta-substituted N-methyl-N-nitrosoanilines have shown that electron-donating groups, such as the 3-methyl group in this compound, can affect the basicity of the amine nitrogen and the subsequent rate of nucleophilic substitution. rsc.org The presence of the methyl group at the meta position is expected to slightly increase the electron density in the ring and on the amino nitrogen, thereby influencing the initial protonation step.
The rate of denitrosation is dependent on the nature of the nucleophile. scconline.org For instance, the order of effectiveness for nucleophilic catalysis in the denitrosation of N-nitroso compounds is generally I⁻ > SC(NH₂)₂ > SCN⁻ > Br⁻ > Cl⁻. scconline.org
Table 1: Relative Reactivity of Substituted N-methyl-N-nitrosoanilines in Denitrosation Reactions
| Substituent (Position) | Relative Rate of Denitrosation (approx.) |
|---|---|
| H | 1.0 |
| 3-Methyl | >1.0 (Activating) |
| 3-Methoxy | Activating |
| 4-Methyl | Activating |
| 4-Bromo | Deactivating |
| 3-Nitro | Deactivating |
Note: This table is illustrative, based on general substituent effects described in the literature. rsc.org The 3-methyl group is an electron-donating group and is expected to increase the rate of reactions sensitive to electron density.
Electrophilic Reactions Involving the Oxygen Atom of the Nitroso Group
While the nitrogen atom of the nitroso group is the primary site for nucleophilic attack, the oxygen atom possesses lone pairs of electrons and can react with strong electrophiles. The reaction of N,N-dimethyl-p-nitrosoaniline with electrophiles like benzoyl chloride has been shown to form a complex salt. This salt behaves as a cation that is a hybrid between a nitrenium ion and an iminium ion, which can then react with nucleophiles. researchgate.net By analogy, this compound is expected to react with potent electrophiles at the oxygen atom, leading to an activated intermediate that can participate in subsequent transformations. The initial electrophilic attack on the oxygen would enhance the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack or rearrangement. nih.gov
Reductive Transformations and Formation of Amine Derivatives
The N-nitroso group can be readily reduced to the corresponding amine or hydrazine (B178648) derivatives. A key transformation of N-nitrosoanilines is their reduction to form the parent secondary amine, a process known as denitrosation. researchgate.net This can be achieved under mild conditions using various reducing agents. For example, a practical method for the denitrosation of aryl N-nitrosamines involves the use of ethanethiol (B150549) with p-toluenesulfonic acid (PTSA) at room temperature, which yields the corresponding amines in good to excellent yields. researchgate.net For this compound, this reaction would yield N,3-dimethylaniline.
Other reducing agents can lead to the formation of hydrazine derivatives. The specific product obtained depends on the reaction conditions and the reducing agent employed. These reductive transformations are valuable synthetic routes for the preparation of substituted anilines and hydrazines.
Aromatic Ring Reactivity: Electrophilic Substitution and Rearrangements
The aromatic ring of this compound is susceptible to electrophilic attack, with the N-nitrosoamino group influencing the regioselectivity of these reactions.
Fischer-Hepp Rearrangement in Aryl N-Nitrosoamines: Mechanistic Investigations and Substituent Effects
The Fischer-Hepp rearrangement is a characteristic acid-catalyzed reaction of aromatic N-nitrosoamines, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring. wikipedia.orgrsc.org This reaction is of synthetic importance as it allows for the preparation of C-nitroso aromatic compounds that are often not accessible through direct C-nitrosation. wikipedia.org The reaction is generally performed with hydrochloric acid, with other acids often giving poorer yields. wikipedia.org
Mechanistic studies have provided strong evidence that the Fischer-Hepp rearrangement is an intramolecular process. frontiersin.org The reaction proceeds in parallel with a reversible denitrosation reaction. The currently accepted mechanism involves the protonated N-nitrosoamine undergoing an intramolecular transfer of the nitroso group to the para-position of the aromatic ring. frontiersin.org
The presence of substituents on the aromatic ring significantly influences the rate of the Fischer-Hepp rearrangement. Kinetic studies on ring-methyl substituted N-methyl-N-nitrosoanilines have shown that a 3-methyl group increases the reactivity towards rearrangement. rsc.org This activating effect is attributed to the electron-donating nature of the methyl group, which facilitates the electrophilic attack of the nitroso group on the aromatic ring.
Table 2: Relative Rates of Fischer-Hepp Rearrangement for Methyl-Substituted N-methyl-N-nitrosoanilines
| Substituent | Relative Rate Constant (k_rearr_) |
|---|---|
| Unsubstituted | 1.0 |
| 2-Methyl | 1.7 |
| 3-Methyl | 4.2 |
| 3,5-Dimethyl | 2.5 |
| 2,6-Dimethyl | ~0.001 |
Data adapted from I. D. Biggs and D. L. H. Williams, J. Chem. Soc., Perkin Trans. 2, 1977, 107-110. rsc.org
The data clearly indicates that the 3-methyl substituent in a compound like this compound significantly accelerates the Fischer-Hepp rearrangement compared to the unsubstituted analogue.
Directed Ortho-Metalation and C-H Activation Strategies
The N-nitroso group can function as an effective directing group in transition metal-catalyzed C-H activation reactions. This strategy provides a powerful tool for the regioselective functionalization of the ortho-position of the aromatic ring. researchgate.net The lone pair of electrons on the nitrogen or oxygen atom of the nitroso group can coordinate to a transition metal center, such as rhodium(III) or palladium(II), bringing the metal catalyst in close proximity to the ortho C-H bonds. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate, which can then react with a variety of coupling partners. researchgate.netnih.gov
For this compound, the N-nitroso group can direct C-H activation to either the C2 or C6 positions. In the case of meta-substituted N-nitrosoanilines, it has been observed that C-H activation typically occurs at the less sterically hindered ortho-position. frontiersin.org
Rhodium(III)-catalyzed reactions have been employed for the ortho-alkenylation, acylation, and arylation of N-nitrosoanilines. researchgate.netnih.gov Similarly, palladium(II)-catalyzed reactions have been used for ortho-hydroxylation. researchgate.net These methods allow for the introduction of a wide range of functional groups, leading to valuable ortho-functionalized aniline (B41778) derivatives. The N-nitroso directing group can often be removed after the desired functionalization has been achieved, making it a "traceless" directing group. researchgate.net
Photochemical Transformations and Degradation Mechanisms
The photochemical behavior of N-nitrosoanilines, including this compound, is governed by the inherent photosensitivity of the N-nitroso group. Exposure to ultraviolet (UV) radiation initiates a series of reactions that lead to the degradation of the parent molecule and the formation of various photoproducts.
UV-Induced Homolytic Cleavage of the N-N Bond and Radical Generation
Upon absorption of UV light, the primary photochemical event for N-nitrosamines is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. researchgate.net This bond scission results in the formation of two radical species: a dimethylaminyl radical and a nitric oxide radical (•NO).
This process is a characteristic reaction for N-nitrosamines upon photolysis. researchgate.net The generated aminium radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction and addition to unsaturated systems. researchgate.net The nitric oxide radical is also a reactive species that can engage in further chemical transformations.
Solution-Phase Photolysis Pathways: pH-Dependent Mechanisms and Quantum Yield Studies
The pathways of solution-phase photolysis for N-nitrosamines can be influenced by the reaction medium, particularly the pH of the solution. For instance, studies on N-nitrosodiethylamine (NDEA) have shown that acidic and neutral conditions are favorable for its degradation under sole UV irradiation. researchgate.net Under acidic conditions, the formation of secondary products can be affected. While specific pH-dependent studies for this compound are not extensively detailed in the available literature, the general principles observed for other N-nitrosamines are expected to apply.
Formation of Photodegradation Products and Their Subsequent Reactivity
The radical intermediates generated from the initial N-N bond cleavage lead to a variety of photodegradation products. The aminium radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of N,3-dimethylaniline. In aqueous environments, reactions with hydroxyl radicals (•OH) can also occur, leading to a complex mixture of secondary products. researchgate.net
In studies of related compounds like N-nitrosodiethylamine, aliphatic amines such as methylamine, dimethylamine (B145610), ethylamine, and diethylamine (B46881) were identified as degradation products, arising from the initial N-N bond fission. researchgate.net It is plausible that analogous products, such as N-methylaniline and other secondary amines, could be formed from the photolysis of this compound. These degradation products can themselves be photoreactive or participate in further thermal reactions, contributing to the complexity of the final product mixture.
Transition Metal-Catalyzed Functionalization Reactions
In recent years, the N-nitroso group has been recognized as a versatile and efficient directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.netresearchgate.net This strategy allows for the regioselective introduction of various functional groups at the ortho-position of the aniline ring, providing a powerful tool for synthetic organic chemistry.
C-H Activation Directed by the N-Nitroso Group
The N-nitroso group effectively directs the activation of the ortho C-H bond by coordinating to a transition metal center, such as rhodium (Rh) or palladium (Pd). researchgate.netresearchgate.net This coordination facilitates the formation of a stable five-membered metallacycle intermediate, which brings the metal catalyst in close proximity to the ortho C-H bond, enabling its cleavage. researchgate.net This directed C-H activation is a key step that allows for subsequent functionalization reactions to occur with high regioselectivity. researchgate.netresearchgate.net
A variety of transformations have been developed using this approach, including:
Hydroxylation: Palladium(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines can be achieved using tert-butyl hydroperoxide (TBHP) as the hydroxylating source. researchgate.netresearchgate.net
Olefination: Rhodium(III)-catalyzed C-H olefination provides a method for forming new carbon-carbon bonds. researchgate.netfrontiersin.org
Alkylation: The N-nitroso group can direct C(sp2)-H bond alkylation, for example, in reactions with iodonium (B1229267) ylides. researchgate.net
The N-nitroso group can sometimes act as a "traceless" directing group, meaning it can be removed in the course of the reaction sequence, leading to the synthesis of valuable N-alkyl indole (B1671886) derivatives, for example. researchgate.netacs.org
| Reaction Type | Catalyst System | Coupling Partner/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Hydroxylation | Pd(OAc)₂ | tert-Butyl hydroperoxide (TBHP) | ortho-Hydroxylated anilines | researchgate.net, researchgate.net |
| Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Alkyl acrylates | ortho-Olefinated N-nitrosoanilines | researchgate.net |
| Alkylation / Annulation | Rh(III) catalyst | Iodonium ylides | N-Alkyl indoles | researchgate.net |
| Oxidative Coupling | Rh(III) catalyst | Allyl alcohols | ortho-β-Aryl aldehydes/ketones | frontiersin.org |
Annulation Reactions Leading to Heterocyclic Scaffolds
The C-H activation strategy directed by the N-nitroso group has been extended to annulation reactions, enabling the construction of complex heterocyclic scaffolds. chim.it These reactions typically involve a cascade process where the initial C-H activation is followed by cyclization with a suitable coupling partner.
A notable example is the Rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones. mdpi.comresearchgate.net This reaction provides a traceless approach to synthesize quinolin-4(1H)-one derivatives, which are important structural motifs in medicinal chemistry. mdpi.com The reaction proceeds with high atom economy and tolerates a range of substituents on both the N-nitrosoaniline and the cyclopropenone. mdpi.com This methodology demonstrates the power of using the N-nitroso directing group to build complex molecular architectures from relatively simple starting materials.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Scaffold | Reference |
|---|---|---|---|---|---|
| N-Nitrosoanilines | Cyclopropenones | [RhCp*Cl₂]₂ / AgBF₄ | DCE | Quinolin-4(1H)-ones | mdpi.com |
Oxidative Coupling Reactions with Unsaturated Substrates
Rhodium(III) catalysis facilitates the oxidative coupling of N-nitrosoanilines, including derivatives like this compound, with unsaturated substrates such as substituted allyl alcohols. nih.govresearchgate.netacs.org This C-H activation and functionalization process provides an efficient route to synthesize functionalized N-nitroso ortho β-aryl aldehydes and ketones. nih.govresearchgate.netacs.org The reaction demonstrates high functional group tolerance and can be achieved with low catalyst loading. nih.gov
The proposed mechanism for this transformation involves several key steps. nih.gov Initially, the ortho C-H bond of the N-nitrosoaniline is activated by the active Rh(III) catalyst, forming a five-membered rhodacycle intermediate. nih.gov This is followed by coordination of the unsaturated substrate, such as an allyl alcohol, which then undergoes migratory insertion to generate a seven-membered rhodacycle. nih.gov Subsequent β-hydride elimination produces an enol intermediate, which isomerizes to yield the final aldehyde or ketone product, regenerating the Rh(III) catalyst for the next cycle. nih.gov
For meta-substituted N-methyl N-nitrosoanilines, like this compound, the C-H activation occurs regioselectively at the less sterically hindered ortho position. nih.govresearchgate.net For example, the reaction of m-fluoro N-methyl N-nitrosoaniline with allyl alcohol selectively yields the product resulting from C-H activation away from the fluorine substituent. nih.govresearchgate.net A similar regioselectivity is expected for this compound, with the reaction occurring at the C6 position.
The versatility of this protocol is demonstrated by its application to a range of substituted N-nitrosoanilines and allyl alcohols, consistently producing good yields. nih.gov
Table 1: Rh(III)-Catalyzed Oxidative Alkylation of Representative meta-Substituted N-Nitrosoanilines
| N-Nitrosoaniline Substrate | Unsaturated Substrate | Product Yield (%) | Ref |
|---|---|---|---|
| m-methyl N-methyl N-nitrosoaniline | 2-phenylallyl alcohol | 71 | researchgate.net |
| m-fluoro N-methyl N-nitrosoaniline | 2-phenylallyl alcohol | 70 | researchgate.net |
Acid-Catalyzed Denitrosation and Protonation Equilibria
N-aryl-N-alkyl-N-nitrosamines, including this compound, undergo denitrosation in acidic media. researchgate.netrsc.org This reaction is reversible and is initiated by the protonation of the nitrosamine. researchgate.netrsc.org The equilibrium position and the rate of denitrosation are highly dependent on the acid concentration, solvent polarity, and the presence of nucleophilic catalysts. researchgate.netrsc.org The electron-donating nature of the two methyl groups (one on the nitrogen and one at the meta position of the aryl ring) influences the electron density on the nitroso group, which in turn affects the protonation equilibrium. rsc.org
The general mechanism for acid-catalyzed denitrosation involves the initial, rapid, and reversible protonation of the nitroso group's oxygen atom. This is followed by the rate-determining step, which can be either the unimolecular cleavage of the N-N bond or a bimolecular attack by a nucleophile on the protonated nitrosamine. researchgate.netrsc.org
Kinetic Studies of Denitrosation in Acidic Media
Kinetic studies on the denitrosation of analogous compounds, such as N-methyl-N-nitrosoaniline (NMNA), in ethanolic solutions of hydrogen chloride have provided significant insight into the reaction mechanism. researchgate.net In the absence of a trapping agent for the nitrosyl chloride formed, the reaction is reversible. researchgate.net
When a trap like ascorbic acid is used to remove the nitrosating species, the forward reaction can be studied accurately. Under these conditions, the reaction follows second-order kinetics, with the rate law expressed as:
Rate = k₂[Nitrosamine][HCl] researchgate.net
This rate law indicates that the reaction is first order with respect to both the nitrosamine and the acid. researchgate.net Studies using a deuterium-labeled solvent (EtOD) show a significant kinetic solvent isotope effect (kEtOH/kEtOD in the range of 2.6–3.8), which suggests that the rate-determining step of the reaction is the proton transfer to the nitrosamine. researchgate.net This contrasts with the mechanism in aqueous media, where nucleophilic attack on the protonated nitrosamine is often rate-limiting. researchgate.net
The rate of denitrosation is also influenced by the solvent system. For NMNA, the rate decreases as water is added to an ethanolic solvent, and the effectiveness of nucleophilic catalysis begins to emerge. researchgate.net In highly polar, less acidic solvents like 80% acetic acid-water, nucleophiles such as bromide ions or thiourea (B124793) can act as effective catalysts for the denitrosation process. rsc.org
Table 2: Kinetic Data for Denitrosation of N-methyl-N-nitrosoaniline (NMNA) in Ethanolic HCl at 25°C
| Parameter | Value | Ref |
|---|---|---|
| Rate Law | Rate = k₂[NMNA][HCl] | researchgate.net |
| Kinetic Isotope Effect (kEtOH/kEtOD) | 2.6 - 3.8 | researchgate.net |
Spectroscopic Probes of N-Protonation and Acid Dissociation Constants
The initial step in the acid-catalyzed denitrosation is the protonation of the N-nitroso group. Spectroscopic methods, such as UV-Visible and NMR spectroscopy, are instrumental in studying these protonation equilibria. mdpi.comresearchgate.net The protonation is believed to occur on the oxygen atom of the nitroso group, a hypothesis supported by NMR studies on dialkylnitrosamines in strong acids. researchgate.net
Changes in the electronic environment of the molecule upon protonation lead to shifts in its UV-Visible absorption spectrum. researchgate.net By monitoring these spectral changes as a function of pH, the acid dissociation constant (pKa) of the protonated species can be determined. mdpi.com For this compound, protonation would lead to a change in the π-conjugation of the system, which would be observable as a bathochromic or hypsochromic shift in its absorption maxima.
Theoretical and Computational Investigations on N,3 Dimethyl N Nitrosoaniline
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the fundamental nature of a molecule. By employing sophisticated computational methods, it is possible to model the three-dimensional structure, orbital energies, and charge distribution of N,3-dimethyl-N-nitrosoaniline with a high degree of accuracy. These calculations are crucial for understanding its stability, electronic properties, and potential for chemical interaction.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is critical to its properties. Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with basis sets like cc-pVTZ, are used to determine the most stable molecular structure. nih.gov This process identifies the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for Aromatic Nitrosamines (Illustrative) Note: This table is illustrative of typical data obtained from geometry optimization studies on related compounds, as specific experimental or computational data for this compound is not readily available in the cited literature.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| N-N | ~1.33 | |
| N=O | ~1.22 | |
| C-N(nitroso) | ~1.45 | |
| C-N-N | ~117 | |
| N-N=O | ~114 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net
In a molecule like this compound, the HOMO is typically expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pair electrons on the amino nitrogen. The LUMO is often associated with the π* antibonding orbital of the nitroso group. researchgate.net The interaction and energy difference between these orbitals are key to understanding its behavior in chemical reactions, such as electrophilic aromatic substitution or reactions involving the nitroso group. youtube.comyoutube.com The distribution of these orbitals across the molecule highlights the most probable sites for reaction. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples for aromatic amines and nitroso compounds and are not specific to this compound.
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.5 to -8.5 | Electron Donor (Nucleophile) |
| LUMO | -0.5 to -2.0 | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | 4.5 to 8.0 | Indicator of Chemical Stability |
Charge Distribution and Dipole Moment Calculations
The distribution of electron density within this compound is inherently uneven due to the presence of electronegative nitrogen and oxygen atoms. This polarity is quantified by the molecular dipole moment (µ), a vector sum of all individual bond dipoles. researchgate.net Computational methods can accurately calculate the magnitude and direction of the dipole moment. nih.govresearchgate.net Studies on similar molecules, like N-nitrosodiethylamine, have shown that the dipole moment can vary significantly between different conformers. nih.gov Conformations where the nitrogen lone pair is parallel to the π system of the NO group tend to exhibit larger dipole moments, indicating a greater contribution from a dipolar resonance structure. nih.govresearchgate.net
Mechanistic Studies using Computational Chemistry
Computational chemistry provides a virtual laboratory to map out the intricate steps of a chemical reaction. smu.edu By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed reaction profile that elucidates the most likely mechanism.
Reaction Pathway Elucidation and Transition State Characterization
For N-nitrosoanilines, a characteristic reaction is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions. Computational studies can investigate the mechanism of this and other reactions, such as denitrosation. rsc.org The process involves identifying all stationary points on the potential energy surface, including local minima (reactants, intermediates, products) and first-order saddle points (transition states). smu.edu
A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. smu.edu By locating the transition state structure, chemists can gain insight into the geometry of the molecule as bonds are being broken and formed. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima along the reaction pathway. smu.edu For complex reactions, multiple competing pathways may exist, and computational analysis can help determine the most favorable route. nih.govnsf.gov
Free Energy Profiles and Activation Barrier Determination
The feasibility of a proposed reaction mechanism is determined by its free energy profile. This profile plots the Gibbs free energy of the system as it progresses along the reaction coordinate. researchgate.net The difference in free energy between the reactants and the transition state is the activation barrier (ΔG‡), which is the minimum energy required for the reaction to occur. nih.govnih.gov A lower activation barrier corresponds to a faster reaction rate.
Computational methods allow for the precise calculation of these activation energies. nih.govresearchgate.net For instance, studies on the N-nitrosation of secondary amines have used DFT calculations to determine the activation energies for reactions with various nitrosating agents. researchgate.net Similarly, computational investigations into rearrangement reactions, like the Claisen rearrangement, have successfully used calculated Gibbs free energy barriers to explain reaction outcomes and regioselectivity. nsf.govnih.gov By calculating the free energy profiles for potential reactions of this compound, such as the Fischer-Hepp rearrangement or denitrosation, one can predict which pathway is kinetically favored under specific conditions. rsc.org These calculations provide quantitative data that is essential for understanding and predicting the chemical behavior of the compound. chemrxiv.org
Modeling of Environmental Degradation Processes
Computational modeling serves as a powerful tool to predict and understand the environmental fate of this compound. While direct experimental studies on this specific compound are not extensively documented in the reviewed literature, theoretical approaches, primarily using quantum mechanical (QM) calculations, can elucidate its degradation pathways. These models are based on well-understood mechanisms for similar N-nitroso compounds, such as N-nitrosodimethylamine (NDMA). nih.gov
The primary environmental degradation processes for nitrosamines involve photolysis (degradation by sunlight) and oxidation by reactive oxygen species, most notably the hydroxyl radical (•OH). nih.gov Computational models typically use Density Functional Theory (DFT) to map the potential energy surfaces of possible reaction pathways, identify transition states, and calculate activation energies.
Key Modeled Degradation Pathways:
UV Photolysis: In aqueous environments, the absorption of UV radiation can lead to the cleavage of the N-N bond (homolysis), generating aminyl and nitric oxide radicals. Computational models can predict the absorption spectrum and the quantum yield of such reactions. For related nitrosamines, photolytic decomposition is pH-dependent, a factor that can be incorporated into kinetic models. nih.gov
Hydroxyl Radical (•OH) Induced Oxidation: The •OH radical is a key oxidant in the atmosphere and in advanced oxidation processes for water treatment. Theoretical calculations have identified several primary reaction pathways for nitrosamines:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the methyl groups (the N-methyl or the ring-attached methyl group). This forms a carbon-centered radical, which can subsequently react with molecular oxygen, leading to a cascade of further degradation products. nih.gov
•OH Addition: The radical can add to either the amine nitrogen or the nitrosyl nitrogen. QM calculations for NDMA suggest that addition to the amine nitrogen is a highly favorable pathway with a low activation energy. nih.gov
Nitrate (B79036) Radical (NO₃) Oxidation: In the atmosphere, especially at night, the nitrate radical can be a significant oxidant. Modeling this process would involve calculating the energetics of NO₃ addition to the aromatic ring or hydrogen abstraction from the methyl groups.
By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, computational models can predict the most likely degradation routes and the kinetics of the reactions. This allows for an estimation of the compound's environmental persistence and the identification of potential toxic degradation byproducts. The presence of the aromatic ring and two methyl groups in this compound suggests that multiple competing degradation pathways are likely.
Spectroscopic Property Prediction via Computational Methods (e.g., Vibrational Spectra)
Computational chemistry provides highly accurate predictions of spectroscopic properties, which are essential for the identification and structural characterization of molecules like this compound. Density Functional Theory (DFT) is the most common method for predicting vibrational spectra (Infrared and Raman). researchgate.netsphinxsai.com
The standard computational protocol involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. These frequencies correspond to the fundamental modes of vibration within the molecule (e.g., stretching, bending, and torsional motions).
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents theoretically expected wavenumber ranges for key vibrational modes based on computational studies of analogous compounds. researchgate.netsphinxsai.com
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretching (Aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H Stretching (Aliphatic) | -CH₃ | 3000 - 2850 |
| C=C Stretching | Aromatic Ring | 1620 - 1450 |
| N=O Stretching | N-Nitroso | 1480 - 1440 |
| C-H Bending (Aliphatic) | -CH₃ | 1470 - 1370 |
| C-N Stretching (Aromatic-N) | Ar-N(CH₃)NO | 1360 - 1250 |
| N-N Stretching | N-Nitroso | 1150 - 1040 |
| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 |
These predicted spectra are invaluable for identifying unknown compounds in environmental samples and for understanding the molecular-level changes that occur during chemical reactions. nih.govnih.gov
Thermochemical Analysis and Energy Landscape Mapping
Thermochemical analysis through computational methods provides fundamental data on the stability and reactivity of this compound. researchgate.net High-level quantum chemical calculations can be used to determine key thermodynamic properties. mdpi.com
Key Thermochemical Properties:
Enthalpy of Formation (ΔHf°): This is a measure of the energy change when the compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the molecule's intrinsic stability. Computational methods can predict gas-phase enthalpies of formation with good accuracy. researchgate.net
Bond Dissociation Energies (BDEs): BDEs quantify the energy required to break a specific chemical bond. For this compound, the N-N bond dissociation energy is particularly important as its cleavage is often the initial step in degradation. researchgate.net
Gibbs Free Energy of Formation (ΔGf°): This value combines enthalpy and entropy and is used to predict the spontaneity of reactions involving the compound.
Energy Landscape Mapping:
The concept of a potential energy surface, or energy landscape, is central to understanding a molecule's behavior. Computational methods can map this landscape to identify:
Local Minima: These correspond to stable isomers or conformers of the molecule. For this compound, this would include different rotational orientations of the N-nitroso and methyl groups.
Saddle Points: These represent the transition states for reactions, such as conformational changes or degradation steps. The energy difference between a minimum and a saddle point is the activation energy for that process.
By mapping the energy landscape for the degradation pathways discussed in section 5.2.3, researchers can build a comprehensive kinetic model. For instance, the landscape would show the energy minima corresponding to the parent molecule and various radical intermediates, connected by transition states whose heights determine the reaction rates. This provides a detailed, molecular-level picture of the compound's stability and reactivity.
Table 2: Representative Calculated Thermochemical Data for Aromatic Nitroso Compounds This table provides examples of the types of data obtained from computational thermochemical analyses of related compounds. Specific values for this compound require dedicated calculation.
| Thermochemical Parameter | Typical Calculation Method | Significance |
|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔHf°) | G4, CBS-QB3, B3LYP | Indicates intrinsic molecular stability. |
| N-N Bond Dissociation Energy | DFT (e.g., B3LYP/6-311+G**) | Key indicator for predicting initial degradation steps (photolysis, thermolysis). |
| Reaction Enthalpy (ΔHr°) | DFT, Ab initio methods | Determines if a degradation pathway is exothermic or endothermic. |
| Activation Energy (Ea) | Transition State Theory (DFT) | Governs the rate of a chemical reaction or degradation process. |
Environmental Transformation and Fate Mechanisms of N,3 Dimethyl N Nitrosoaniline
Photolytic Degradation Processes in Aquatic and Atmospheric Systems
N-nitrosamines are known to be susceptible to photolytic degradation, which is often the primary removal mechanism in sunlit environmental systems. sci-hub.se This process involves the breakdown of the molecule upon absorption of light energy. In both aquatic and atmospheric environments, nitrosamines can be degraded rapidly, with atmospheric lifetimes estimated to be as short as five minutes under intense sunlight. sci-hub.segassnova.no
Direct Photolysis: The principal mechanism for the photolytic degradation of nitrosamines is the direct absorption of ultraviolet (UV) radiation. pacewater.com Nitrosamines typically exhibit two main UV absorption bands: a strong absorption peak around 230 nm and a weaker one around 330-350 nm. sci-hub.seoak.go.kr Absorption of photons in these regions, particularly the shorter wavelength, excites the molecule and leads to the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. sci-hub.seacs.org This homolytic cleavage is the primary step in their decomposition, producing an aminium radical and a nitric oxide radical. oak.go.krnih.gov
(CH₃)(C₆H₄CH₃)N-NO + hν → [(CH₃)(C₆H₄CH₃)N]• + •NO
Indirect Photolysis: In natural waters, indirect photolysis can also contribute to degradation. This process is mediated by other chemical species in the water that absorb sunlight and become excited, subsequently transferring that energy to the nitrosamine (B1359907) molecule or generating reactive species like hydroxyl radicals (•OH). However, for many nitrosamines, direct photolysis is the dominant pathway. Studies on NDMA have shown that the presence of dissolved organic carbon (DOC) can slow the degradation rate by acting as a light screen, absorbing photons that would otherwise be available to the nitrosamine. acs.orgnih.gov
Environmental factors significantly influence the speed at which nitrosamines break down under UV light.
pH: The pH of the aqueous solution is a critical parameter. Research on various N-nitrosamines, including N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR), consistently shows that photodegradation is more rapid under acidic conditions (lower pH). oak.go.kr The degradation rate generally decreases as the pH increases into neutral and alkaline ranges. oak.go.krresearchgate.net This is attributed to the protonation of the nitrosamine molecule in acidic solutions, which facilitates the cleavage of the N-NO bond. oak.go.krresearchgate.net The quantum yield of NDMA decomposition, however, has been observed to be relatively constant between pH 2 and 8, suggesting the rate change is linked to other factors, but drops significantly in alkaline conditions (pH > 8). acs.orgnih.gov
Effect of pH on Photodegradation Rate Constants of Select Nitrosamines
This table, adapted from studies on NDBA and NPYR, illustrates the general trend of decreasing photodegradation rates with increasing pH. A similar trend would be expected for N,3-dimethyl-N-nitrosoaniline.
| pH | NDBA Rate Constant (L/W-min) | NPYR Rate Constant (L/W-min) |
|---|---|---|
| 2 | 3.26×10⁻² | 1.14×10⁻² |
| 4 | 2.10×10⁻² | 6.50×10⁻³ |
| 6 | 1.14×10⁻² | 4.20×10⁻³ |
| 8 | 8.10×10⁻³ | 3.10×10⁻³ |
| 10 | 5.08×10⁻³ | 2.80×10⁻³ |
Dissolved Oxygen: The presence of dissolved oxygen can influence the degradation pathways and the formation of byproducts. nih.gov Oxygen can react with the radical intermediates formed after the initial N-N bond cleavage. For instance, in the presence of oxygen, the nitric oxide radical (•NO) can be oxidized to form nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.govmdpi.com Some studies have noted that dissolved oxygen can enhance the rate of NDMA photodegradation. researchgate.net
The photolytic degradation of nitrosamines results in the formation of several smaller, generally less harmful byproducts. sci-hub.se For a compound like this compound, the expected primary products from the cleavage of the N-NO bond would be the corresponding secondary amine (N-methyl-3-methylaniline) and nitric oxide, which is subsequently oxidized.
Commonly identified byproducts from the photodegradation of various dialkylnitrosamines include:
Secondary Amines: The corresponding amine (e.g., dimethylamine (B145610) from NDMA) is a major product. acs.orgnih.gov
Nitrite (NO₂⁻) and Nitrate (NO₃⁻): These are formed from the oxidation of the released nitric oxide radical. oak.go.kracs.org Under acidic conditions, nitrate formation tends to be more prevalent, while nitrite is more common in neutral and slightly acidic conditions. oak.go.krresearchgate.net
Aldehydes and Carboxylic Acids: Further degradation of the organic portion can lead to the formation of compounds like formaldehyde (B43269) and formic acid. acs.orgnih.gov
The environmental significance of these byproducts is generally considered to be lower than that of the parent nitrosamine compounds, many of which are potent carcinogens. sci-hub.se The formation of inorganic nitrogen species like nitrite and nitrate means the nitrogen is mineralized into forms that can be utilized in biological cycles. However, high concentrations of nitrite in water can still pose health risks.
Hydrolytic Stability and Chemical Degradation in Aqueous Environments
In the absence of light, N-nitrosamines are generally stable and resistant to hydrolysis under typical environmental conditions (neutral pH, ambient temperature). sci-hub.sesintef.no This stability means that in environments without sunlight, such as deep groundwater or certain industrial settings, these compounds can be persistent.
While generally stable, the hydrolytic stability of nitrosamines does show some dependence on pH, particularly at extreme values and elevated temperatures.
Neutral and Alkaline Conditions: Most nitrosamines are hydrolytically stable at neutral and alkaline pH. researchgate.net
Acidic Conditions: Stability can decrease in strongly acidic solutions. The mechanism for acid-catalyzed hydrolysis involves protonation of the nitrosamine, which weakens the N-N bond and facilitates its cleavage. rsc.org However, this process is typically much slower than photolytic degradation. researchgate.net For example, preliminary studies on some nitrosamines showed they were resistant to hydrolysis at pH 4 and 9 over five days at 50°C, a test designed to simulate degradation over a year at 25°C. researchgate.net
When hydrolysis does occur, the reaction pathway typically involves the cleavage of the N-NO bond to yield the parent secondary amine and nitrous acid (HNO₂).
(CH₃)(C₆H₄CH₃)N-NO + H₂O --(H⁺)--> (CH₃)(C₆H₄CH₃)NH + HNO₂
This reaction is essentially the reverse of the nitrosation reaction by which nitrosamines are formed. The products are the secondary amine, N-methyl-3-methylaniline, and nitrous acid. In an aqueous environment, nitrous acid exists in equilibrium with nitrite ions. As noted, this process is generally not a significant environmental fate pathway compared to photolysis. researchgate.net
Oxidative Transformation Pathways
Ozonation Mechanisms of N-Nitrosamines and Precursors
Research on the ozonation of N-nitrosamines has largely centered on NDMA. Studies suggest that the reaction of ozone with secondary amines can lead to the formation of N-nitrosamines, with the reaction mechanism being influenced by pH. acs.org For instance, two potential pathways for nitrosamine formation during ozonation at neutral and alkaline pH have been proposed: the reaction of secondary amine precursors with hydroxylamine (B1172632) to form unsymmetrical dialkylhydrazine intermediates that are subsequently oxidized, and a nitrosation pathway involving dinitrogen tetroxide (N2O4) as the nitrosating agent. acs.org The presence of molecular ozone is a key factor in the formation of NDMA from its precursors, and hydroxyl radical scavenging can increase its formation. nih.gov While these mechanisms provide a general framework for understanding the ozonation of N-nitrosamines, specific kinetic data and transformation products for the ozonation of this compound are not available in the reviewed literature.
Radical-Mediated Oxidation Processes in Natural Waters
The degradation of N-nitrosamines through radical-mediated oxidation, particularly by hydroxyl radicals (•OH), is a recognized transformation pathway in aquatic environments. For NDMA, the reaction with hydroxyl radicals is a significant destruction mechanism, primarily proceeding through hydrogen atom abstraction from an alkyl group. nih.gov The rate of this reaction is influenced by the molecular structure of the nitrosamine, with larger alkyl groups generally leading to faster reaction rates. nih.gov Quantum mechanical calculations have been employed to elucidate the initial elementary reactions between hydroxyl radicals and various N-nitrosamines, revealing that the structure of the alkyl side chains affects the degradation mechanism. nih.gov However, specific studies detailing the radical-mediated oxidation of this compound, including reaction rate constants and identification of intermediate and final products, could not be located.
Sorption and Transport Mechanisms in Environmental Matrices (e.g., Soil, Sediment)
The environmental fate of aniline (B41778) and its substituted derivatives, which are structurally related to this compound, is influenced by sorption to soil and sediment. The sorption of aromatic amines can occur through both reversible physical processes and irreversible chemical binding. nih.gov For aniline, sorption is pH-dependent, increasing with decreasing pH, and involves both cation-exchange and covalent bonding with soil organic matter. nih.gov The binding of aniline derivatives to humic substances in soil is a key factor limiting their transport and bioavailability. While these general principles apply to aromatic amines, specific sorption coefficients (such as Koc) and detailed transport mechanisms for this compound in various environmental matrices are not documented in the available scientific literature.
N,3 Dimethyl N Nitrosoaniline in Contemporary Organic Synthesis and Chemical Derivatization
Strategic Utility as a Synthetic Intermediate
N,3-dimethyl-N-nitrosoaniline serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the N-nitroso group and its ability to be transformed into other functional groups, facilitating the construction of more complex molecular architectures.
Azo dyes are a significant class of synthetic colorants characterized by the presence of an azo group (–N=N–). nih.gov The synthesis of these dyes often involves a diazotization reaction followed by an azo coupling. nih.gov While this compound does not directly participate in the coupling, it is a stable precursor to the corresponding diazonium salt.
The mechanistic pathway involves the transformation of the N-nitroso group. Typically, the N-nitrosoaniline undergoes rearrangement or reduction to the primary amine, N,3-dimethylaniline. This primary aromatic amine is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This salt is a potent electrophile and is immediately used in the subsequent step.
The final step is the electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo dye. nih.gov The position of the methyl group on the aniline ring influences the final color and properties of the dye.
Reaction optimization focuses on controlling the temperature of the diazotization to prevent the unstable diazonium salt from decomposing and maintaining the appropriate pH for the coupling reaction to ensure efficient electrophilic substitution.
Table 1: Factors for Optimizing Azo Dye Synthesis from N-Nitrosoaniline Precursors
| Parameter | Objective | Typical Conditions | Rationale |
| Diazotization Temperature | Prevent decomposition of diazonium salt | 0–5 °C | Diazonium salts are thermally unstable and can prematurely decompose to nitrogen gas and phenols at higher temperatures. |
| pH of Coupling Reaction | Activate the coupling component | Slightly acidic to slightly alkaline (pH 4-9) | Phenolic coupling components require slightly alkaline conditions to form the more reactive phenoxide ion; aniline couplers react under slightly acidic conditions. |
| Concentration | Maximize yield and purity | Use of stoichiometric amounts | Ensures complete reaction and minimizes side products. Immediate use of the diazonium salt is crucial. |
| Solvent | Solubilize reactants | Typically aqueous medium | Both diazotization and coupling are often performed in water to manage temperature and facilitate ionic reactions. |
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. nih.govmsesupplies.com this compound is a valuable starting material for synthesizing important heterocyclic scaffolds like indoles and quinolines.
Indole (B1671886) Synthesis: Modern synthetic methods utilize the N-nitroso group as a transient directing group and an internal oxidant for C-H activation/annulation reactions. A notable example is the rhodium(III)-catalyzed cyclization of N-nitrosoanilines with alkynes or α-diazo-β-diketo compounds to construct the indole nucleus. researchgate.netorganic-chemistry.org In this process, the N-nitroso group directs the metal catalyst to activate a C-H bond on the aromatic ring ortho to the amino group. Subsequent annulation with a coupling partner and reductive elimination generates the indole ring, with the N-N bond being cleaved in the process. researchgate.net This strategy is highly efficient and avoids the harsh conditions of classical methods like the Fischer indole synthesis. google.comresearchgate.net
Quinoline (B57606) Synthesis: The synthesis of quinolines often begins with anilines. researchgate.netorganic-chemistry.org this compound can be readily converted to N,3-dimethylaniline, which can then be used in classic quinoline syntheses. For example, in the Skraup synthesis, the aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring system. iipseries.orgscispace.com Similarly, in the Doebner-von Miller reaction, an α,β-unsaturated carbonyl compound is reacted with an aniline in the presence of an acid catalyst. The 3-methyl substituent from the starting material becomes incorporated into the final quinoline structure, allowing for the synthesis of specifically substituted quinoline derivatives. iipseries.org
Directed Synthesis of Complex Organic Molecules Utilizing N-Nitrosoaniline Reactivity
The N-nitroso group is more than just a precursor; its unique electronic properties and coordinative ability are exploited for directed, complex syntheses. anu.edu.au As mentioned in the synthesis of indoles, the N-nitroso group can act as a traceless directing group. researchgate.net This means it guides a reaction to a specific site on the molecule and is subsequently removed or transformed during the reaction sequence, leaving no trace of itself in the final product.
This directing ability is particularly powerful in transition metal-catalyzed C-H functionalization. The nitrogen and oxygen atoms of the nitroso group can coordinate to a metal center, positioning it in close proximity to the ortho-C-H bond of the aniline ring. This proximity facilitates regioselective C-H bond cleavage and subsequent bond formation, enabling the construction of complex polycyclic systems in a highly controlled manner. The internal redox potential of the N-N bond can also be harnessed, allowing the reaction to proceed without the need for an external chemical oxidant. organic-chemistry.org
Derivatization Strategies for Modifying Spectroscopic or Reactivity Properties
The chemical properties of this compound can be strategically modified through derivatization to tune its spectroscopic characteristics or alter its reactivity.
One of the most common derivatizations is its conversion into a wide array of azo dyes, as discussed previously. organic-chemistry.org By choosing different aromatic coupling partners, a library of compounds with distinct colors can be synthesized. This directly modifies the molecule's absorption spectrum, shifting the maximum absorption wavelength (λmax) across the visible range. This principle is fundamental to the design of colorants for various applications.
Table 2: Influence of Coupling Component on Spectroscopic Properties
| Coupling Component Class | Electron-Donating/Withdrawing Nature | Expected λmax Shift | Resulting Color Range |
| Phenols | Electron-Donating (-OH) | Bathochromic (to longer wavelength) | Yellow to Red |
| Anilines | Strongly Electron-Donating (-NH2, -NR2) | Strong Bathochromic | Red to Blue |
| Naphthols | Extended π-system | Strong Bathochromic | Red to Violet/Black |
| Acetoacetanilides | Contains electron-withdrawing groups | Hypsochromic (to shorter wavelength) | Yellow to Orange |
Furthermore, reactivity can be modulated by introducing additional substituents onto the aromatic ring of this compound itself. Adding electron-donating groups would increase the nucleophilicity of the ring, potentially accelerating electrophilic substitution reactions. Conversely, adding electron-withdrawing groups would make the ring more electron-deficient, which could be beneficial for certain nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Applications in Material Science Research (e.g., Polymer Modification)
While direct applications of this compound in material science are specialized, its derivatives, particularly the azo compounds synthesized from it, have relevance in the development of functional materials. Azo dyes are not just colorants; they are chromophores whose properties can be exploited in advanced materials.
Azo compounds can be incorporated into polymer structures, either as part of the main chain or as a side chain, to create "azo polymers." These materials are of significant interest in material science for several reasons:
Photo-responsive Materials: The azo group can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. This molecular change can be translated into macroscopic changes in the polymer's properties, such as shape, alignment, or refractive index, making them suitable for applications in optical data storage, holography, and light-activated actuators.
Nonlinear Optical (NLO) Materials: Azo dyes with a strong electron donor-acceptor system exhibit large second-order NLO properties. When aligned within a polymer matrix (a process called poling), these materials can be used for frequency doubling of light, which is essential for laser technology and telecommunications.
Dye-Sensitized Solar Cells: Certain organic dyes can be used as sensitizers in solar cells, where they absorb light and inject electrons into a semiconductor material. The broad tunability of azo dye colors allows for the optimization of light absorption across the solar spectrum.
By derivatizing this compound into specific azo structures, chemists can create tailored building blocks for these advanced functional polymers.
Concluding Perspectives and Future Research Trajectories for N,3 Dimethyl N Nitrosoaniline
Current Gaps and Emerging Areas in N,3-dimethyl-N-nitrosoaniline Research
The most significant gap in the study of this compound is the near-complete absence of empirical data on its physicochemical properties, reactivity, and toxicological profile. Research on analogous compounds, such as N-methyl-N-nitroso-p-toluidine, has primarily focused on their utility as reagents, for instance, in the generation of diazomethane. However, the fundamental characteristics of the meta-substituted isomer remain largely unexplored.
Emerging areas of research for N-nitroso compounds are increasingly focused on their roles as environmental contaminants, often formed as byproducts of industrial processes or water disinfection. acs.org Future studies on this compound should prioritize understanding its potential for formation under such conditions, its environmental persistence, and its degradation pathways. The photochemical behavior of N-nitrosoanilines, which can lead to the formation of various nitrated and rearranged products, is a particularly critical area for investigation. acs.org
Table 1: Key Research Gaps and Proposed Future Studies for this compound
| Research Area | Current Gap | Proposed Research Questions |
| Physicochemical Properties | Lack of basic data. | What are the solubility, vapor pressure, and partition coefficients (Kow) of this compound? |
| Toxicology & Metabolism | No data on biological activity. | How does the substitution pattern affect its metabolic activation and potential carcinogenicity compared to other isomers? nih.govnih.gov |
| Environmental Fate | Unknown persistence and degradation. | What are the kinetics and products of its photodegradation and hydrolysis in aqueous systems? mdpi.comresearchgate.net Is it susceptible to degradation by advanced oxidation processes? |
| Formation Pathways | Unexplored formation mechanisms. | Can this compound form during water treatment processes involving chloramination of water containing N,3-dimethylaniline? |
Potential for Novel Synthetic Methodological Advancements
The synthesis of N-nitrosoanilines is typically achieved through the N-nitrosation of the corresponding secondary amine precursor, in this case, N,3-dimethylaniline. Standard methods involve the use of nitrosating agents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). du.ac.inprepchem.com While effective, these traditional methods can sometimes lead to side reactions, such as C-nitrosation via the Fischer-Hepp rearrangement, particularly under acidic conditions. wikipedia.orgwikiwand.com
Advancements in synthetic methodology could provide more controlled and efficient routes to this compound. The development of novel, milder nitrosating agents could enhance selectivity for N-nitrosation over C-nitrosation. For example, reagents like p-toluenesulfonic acid with sodium nitrite or tert-butyl nitrite (TBN) in organic media have been shown to be effective for various secondary amines and could be optimized for this specific substrate. researchgate.netnih.gov Furthermore, the application of flow chemistry could offer precise control over reaction parameters such as temperature and residence time, potentially improving yield and safety.
Table 2: Comparison of Potential Synthetic Strategies for this compound
| Method | Nitrosating Agent | Conditions | Potential Advantages | Potential Challenges |
| Traditional Nitrosation | NaNO₂ / HCl | Aqueous, low temperature (0-10°C) | Well-established, inexpensive reagents. du.ac.in | Risk of Fischer-Hepp rearrangement to C-nitroso products. wikipedia.orgwikiwand.com |
| Mild, Heterogeneous Nitrosation | p-TSA / NaNO₂ | Dichloromethane, room temp | High chemoselectivity for N-nitrosation, mild conditions. researchgate.net | May require optimization for the specific substrate. |
| Organic Phase Nitrosation | tert-Butyl Nitrite (TBN) | Organic solvent | Powerful nitrosating agent under mild conditions. nih.gov | Reagent cost and stability. |
| Transnitrosation | N-Nitrososulfonamide | Organic solvent | High functional group tolerance, stable reagent. organic-chemistry.org | Requires synthesis of the transnitrosation agent. |
Interdisciplinary Research Opportunities: Bridging Fundamental Chemistry with Environmental Science and Analytical Chemistry
The study of this compound offers a fertile ground for interdisciplinary collaboration, particularly at the intersection of fundamental chemistry, environmental science, and analytical chemistry.
Environmental Science: A primary concern for any N-nitroso compound is its fate and transport in the environment. N-nitrosamines are known contaminants in water and can be resistant to natural degradation. acs.org Research is needed to determine the photostability of this compound in aquatic systems, as UV radiation is a major degradation pathway for many nitrosamines. mdpi.com Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or Fenton-based systems, are promising technologies for the removal of persistent organic pollutants, and their efficacy for degrading this specific compound should be evaluated. mdpi.comomu.edu.trnih.gov Such studies would provide crucial data for environmental risk assessments.
Analytical Chemistry: The presence of multiple isomers of methylated nitrosoanilines necessitates the development of robust and highly selective analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are essential for the accurate detection and quantification of N-nitroso compounds at trace levels. nih.gov A significant analytical challenge is the chromatographic separation of this compound from its isomers (e.g., N,2-dimethyl-, N,4-dimethyl-, and N,N-dimethyl-nitrosoanilines). Developing specific extraction and separation protocols is a key research objective that bridges synthetic availability with environmental monitoring.
Broader Implications of N-Nitrosoaniline Research for Chemical Science
Investigating lesser-known compounds like this compound has broader implications for chemical science. Such studies are fundamental to building comprehensive Structure-Activity Relationships (SARs) for the N-nitrosamine class. nih.govlhasalimited.org The carcinogenicity of N-nitrosamines is highly dependent on their molecular structure, which influences their metabolic activation. acs.orgnih.gov By characterizing the properties and biological activity of specific isomers, researchers can refine predictive models for toxicity, aiding in the risk assessment of new and existing chemicals.
Furthermore, a detailed understanding of the reactivity of this compound, including its susceptibility to photochemical reactions and acid-catalyzed rearrangements, contributes to a more complete mechanistic picture of the broader N-nitrosoaniline family. This knowledge is valuable not only for environmental and toxicological assessments but also for synthetic chemists who may use these compounds as intermediates or reagents. acs.org Ultimately, the focused study of this compound will enhance the fundamental understanding of how subtle changes in molecular structure can lead to significant differences in chemical and biological behavior.
Q & A
Basic Research Questions
Q. How is N,N-dimethyl-4-nitrosoaniline (NDMA) synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves nitrosation of N,N-dimethylaniline using nitrous acid (HNO₂) under acidic conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., aromatic proton shifts and nitroso group identification), mass spectrometry (MS) for molecular weight validation, and high-resolution MS (HRMS) to confirm purity. Melting point analysis is also used for physical property verification. For example, substituted derivatives are synthesized via selective aromatic nucleophilic substitution, with yields and purity rigorously documented .
Q. What purification strategies are effective for NDMA-dependent oxidoreductases in bacterial systems?
- Methodological Answer : Enzyme purification involves ammonium sulfate precipitation followed by column chromatography (e.g., anion-exchange or gel filtration). Activity assays using NDMA as an electron acceptor are critical for tracking purification efficiency. For instance, Methanosarcina barkeri NDMA-dependent alcohol dehydrogenase (NDMA-ADH) was purified to homogeneity using these methods, with subunit analysis via SDS-PAGE and cofactor identification (e.g., NADP(H)) through UV-vis spectroscopy .
Advanced Research Questions
Q. How do solvent polarity and solute-solvent interactions influence NDMA's electronic structure and reactivity?
- Methodological Answer : Solvent effects are studied using dipole moment measurements in solvents of varying permittivity (ε = 2–20). Correlations between solvent-induced changes in NDMA's νNO stretching frequency (via IR spectroscopy) and transitions in UV-vis spectra (n→π* and π→π*) reveal charge-transfer interactions. Polar solvents enhance the contribution of polar-resonance structures, altering reactivity in nucleophilic substitution or redox reactions .
Q. What structural insights into NDMA-dependent oxidoreductases are provided by electron microscopy (EM) and sequence analysis?
- Methodological Answer : Quaternary structure determination via EM with fivefold symmetry identification (e.g., decameric enzymes in Amycolatopsis methanolica) and image processing resolves subunit organization. Complementary N-terminal sequencing (e.g., 63% identity between A. methanolica and Mycobacterium gastri enzymes) and internal peptide alignment highlight evolutionary conservation. Structural homology to Bacillus methanolicus methanol dehydrogenase further supports functional predictions .
Q. How can gene knockout studies clarify the metabolic role of NDMA-dependent enzymes in methylotrophic bacteria?
- Methodological Answer : mdo gene disruption in Mycobacterium sp. JC1 via homologous recombination eliminates methanol:NDMA oxidoreductase (MDO) activity. Growth assays on methanol vs. alternative carbon sources, combined with Northern blotting to confirm transcription loss, directly link MDO to methanol metabolism. RT-PCR ensures monocistronic mRNA expression, while promoter analysis identifies methanol-induced regulatory elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
